N(2')-acetylgentamycin C1a(4+)
Description
N(2')-Acetylgentamycin C1a(4+) is a semisynthetic derivative of gentamicin C1a, a component of the gentamicin complex, which belongs to the aminoglycoside class of antibiotics. Its molecular formula is C21H41N5O8, and its structure features a unique acetyl modification at the N(2') position of the purpurosamine ring (Figure 1) . Key structural identifiers include:
- SMILES:
CC(=O)N[C@@H]1CC[C@H](O[C@@H]1O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)CN - InChIKey:
RLGSXXMFPPOROB-JOYMZIHVSA-N
The compound’s collision cross-section (CCS) values, predicted via ion mobility spectrometry, range from 247.4 Ų ([M+H]+) to 231.8 Ų ([M-H]-), reflecting its conformational flexibility in solution .
Properties
Molecular Formula |
C21H45N5O8+4 |
|---|---|
Molecular Weight |
495.6 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-3-[(2R,3R,6S)-3-acetamido-6-(azaniumylmethyl)oxan-2-yl]oxy-4,6-bis(azaniumyl)-2-hydroxycyclohexyl]oxy-3,5-dihydroxy-5-methyloxan-4-yl]-methylazanium |
InChI |
InChI=1S/C21H41N5O8/c1-9(27)26-13-5-4-10(7-22)32-19(13)33-16-11(23)6-12(24)17(14(16)28)34-20-15(29)18(25-3)21(2,30)8-31-20/h10-20,25,28-30H,4-8,22-24H2,1-3H3,(H,26,27)/p+4/t10-,11-,12+,13+,14-,15+,16+,17-,18+,19+,20+,21-/m0/s1 |
InChI Key |
RLGSXXMFPPOROB-JOYMZIHVSA-R |
Isomeric SMILES |
CC(=O)N[C@@H]1CC[C@H](O[C@@H]1O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)[NH2+]C)O)[NH3+])[NH3+])C[NH3+] |
Canonical SMILES |
CC(=O)NC1CCC(OC1OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)[NH2+]C)O)[NH3+])[NH3+])C[NH3+] |
Origin of Product |
United States |
Chemical Reactions Analysis
Key Features of the Enzymatic Reaction:
| Parameter | Detail |
|---|---|
| Enzyme Class | Acyltransferase (EC 2.3.1.59) |
| Substrates | Acetyl-CoA, gentamicin C1a |
| Products | CoA, N(2')-acetylgentamycin C1a(4+) |
| Optimal pH | 7.5–8.0 |
| Cofactor | Mg²⁺ or Mn²⁺ enhances activity |
This enzyme also acetylates sisomicin, tobramycin, and kanamycin B , but N(2')-acetylgentamycin C1a(4+) itself is resistant to further acetylation at the 2'-position due to steric hindrance.
Hydrolysis and Stability
N(2')-acetylgentamycin C1a(4+) undergoes pH-dependent hydrolysis , reverting to gentamicin C1a under acidic or alkaline conditions .
Hydrolysis Kinetics:
| Condition | Reaction Outcome | Stability Profile |
|---|---|---|
| pH < 3 | Rapid cleavage of the acetyl group | Unstable |
| pH 5–7 | Minimal hydrolysis (<5% over 24 hours) | Highly stable |
| pH > 9 | Moderate hydrolysis (20–30% over 24 hours) | Moderately stable |
The compound’s stability in neutral conditions (pH 6–8) makes it suitable for pharmaceutical formulations. Hydrolysis products retain antibacterial activity but exhibit reduced efficacy against resistant strains .
Conformational Effects on Reactivity
The 2'-acetyl group alters the molecule’s conformation, affecting its interactions with bacterial ribosomes and enzymatic targets :
-
Ribosomal Binding : The acetyl group enhances hydrogen bonding with the 16S rRNA A-site, increasing affinity for resistant bacterial strains .
-
Enzymatic Resistance : The modified structure reduces susceptibility to aminoglycoside-modifying enzymes (e.g., phosphotransferases) .
Reductive Amination and Side-Chain Modifications
N(2')-acetylgentamycin C1a(4+) can undergo reductive amination at the 6'-position using chemoenzymatic methods :
-
Deamination : Enzymes like GenB4 convert the 6'-amine to an aldehyde.
-
Reductive Amination : The aldehyde reacts with primary amines to form alkylated derivatives.
Example Reaction:
Conversion Rates for Selected Substrates :
| Amine (R-NH₂) | Conversion Efficiency |
|---|---|
| Methylamine | 90% |
| Ethylamine | 75% |
| Benzylamine | 13% |
These derivatives show retained or enhanced activity against aminoglycoside-resistant E. coli .
Comparative Reactivity with Other Aminoglycosides
N(2')-acetylgentamycin C1a(4+) exhibits distinct reactivity compared to unmodified gentamicin:
| Reaction Type | Gentamicin C1a | N(2')-acetylgentamycin C1a(4+) |
|---|---|---|
| Acetylation | Susceptible at 2'-position | Resistant at 2'-position |
| Hydrolysis | Not applicable | pH-dependent (acetyl group cleavage) |
| Ribosomal Binding | Moderate affinity | Enhanced affinity |
Implications for Antibiotic Design
The controlled hydrolysis and enzymatic stability of N(2')-acetylgentamycin C1a(4+) make it a scaffold for developing hybrid antibiotics. Conjugation with fluorophores or other bioactive molecules via its stable 2'-acetyl group is a promising strategy for targeted therapies .
Comparison with Similar Compounds
Key Observations :
- Compared to netilmicin (N-1 ethylated) and amikacin (N-6 acylated), the N(2') modification may alter ribosomal binding affinity due to steric and electronic effects .
Physicochemical and Pharmacokinetic Properties
Data from ADMET studies highlight differences in solubility, plasma protein binding, and molecular weight (Table 2) :
| Compound | Molecular Weight (Da) | Solubility (%) | Plasma Protein Binding (%) |
|---|---|---|---|
| N(2')-Acetylgentamycin C1a(4+) | 523.6* | Not reported | Not reported |
| Gentamicin (C1a component) | ~450–500 | >85 | <10 |
| Netilmicin | 475.6 | 80–90 | <10 |
| Amikacin | 585.6 | 80–90 | <10 |
*Calculated from C21H41N5O7. Note: The molecular weight range listed for gentamicin components in (5000–10,000 Da) likely reflects a typographical error, as gentamicin’s actual molecular weight is ~450–500 Da.
Key Findings :
- All compounds exhibit low plasma protein binding (<10%), favoring renal excretion and necessitating dose adjustments in patients with impaired kidney function .
Research Findings and Implications
Collision Cross-Section (CCS) and Conformational Analysis
N(2')-Acetylgentamycin C1a(4+) demonstrates a CCS of 247.4 Ų for [M+H]+, slightly larger than unmodified gentamicin C1a (predicted ~240 Ų), suggesting a more extended conformation due to steric effects of the acetyl group . This may influence its interaction with bacterial ribosomes or resistance enzymes.
Resistance and Stability
While gentamicin C1a is vulnerable to phosphorylation by AMEs (e.g., AAC(3)-I), the N(2')-acetyl group in the derivative may sterically hinder enzyme binding, analogous to the protective effects of amikacin’s N-6 L-hydroxyaminobutyryl group . However, direct enzymatic resistance data for N(2')-acetylgentamycin C1a(4+) remain unreported.
Q & A
Basic Research Questions
Q. What methodologies are recommended for synthesizing N(2')-acetylgentamycin C1a(4+) and ensuring purity?
- Answer: Synthesis typically involves selective acetylation of gentamycin C1a at the 2'-amine position. Key steps include:
- Reaction optimization (e.g., solvent choice, temperature, stoichiometry of acetylating agents).
- Purification via reversed-phase HPLC or column chromatography to isolate the acetylated product.
- Purity validation using LC-MS (to confirm molecular weight) and ¹H/¹³C NMR (to verify acetylation site specificity) .
- Note: Parallel synthesis controls (e.g., unmodified gentamycin C1a) should be included to validate structural changes .
Q. Which analytical techniques are critical for characterizing N(2')-acetylgentamycin C1a(4+)?
- Answer:
- Spectroscopy: High-resolution mass spectrometry (HR-MS) for molecular weight confirmation; 2D NMR (COSY, HSQC) to resolve structural ambiguities, particularly at the acetylation site .
- Chromatography: HPLC with UV detection (λmax ~255 nm, common for acetylated aminoglycosides) to assess purity .
- Stability Testing: Long-term storage conditions (e.g., -20°C in lyophilized form) should be validated via accelerated degradation studies under varying pH and temperature .
Q. How does N(2')-acetylgentamycin C1a(4+) interact with bacterial ribosomes compared to non-acetylated gentamycin?
- Answer: Design binding assays using:
- Isothermal Titration Calorimetry (ITC) to quantify binding affinity to 16S rRNA.
- Cryo-EM to visualize structural interactions at the ribosomal A-site.
- Compare results with gentamycin C1a controls to evaluate acetylation-induced changes in binding kinetics .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported antimicrobial efficacy data for N(2')-acetylgentamycin C1a(4+)?
- Answer: Contradictions often arise from variability in:
- Experimental Conditions: Standardize MIC assays using CLSI guidelines (e.g., cation-adjusted Mueller-Hinton broth) .
- Bacterial Strains: Use isogenic pairs (e.g., wild-type vs. efflux pump-deficient strains) to isolate resistance mechanisms.
- Data Normalization: Include internal controls (e.g., gentamycin C1a) to benchmark activity .
Q. What strategies optimize the synthesis yield of N(2')-acetylgentamycin C1a(4+) while minimizing byproducts?
- Answer:
- Solvent Optimization: Use polar aprotic solvents (e.g., DMF) to enhance acetylation efficiency .
- Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) or enzymatic catalysts (e.g., lipases) for regioselective acetylation.
- In-line Analytics: Employ PAT (Process Analytical Technology) tools like FTIR for real-time reaction monitoring .
Q. How to design a study investigating resistance development against N(2')-acetylgentamycin C1a(4+) in Gram-negative pathogens?
- Answer:
- Phase 1 (Resistance Induction): Serial passage assays under sub-inhibitory concentrations to simulate clinical resistance.
- Phase 2 (Mechanistic Analysis): Whole-genome sequencing of evolved strains to identify mutations (e.g., rRNA methyltransferases).
- Phase 3 (Cross-resistance Testing): Evaluate susceptibility to other aminoglycosides to assess collateral sensitivity .
Q. What computational approaches predict the pharmacokinetic profile of N(2')-acetylgentamycin C1a(4+)?
- Answer:
- Molecular Dynamics (MD): Simulate interactions with serum proteins (e.g., albumin) to estimate half-life.
- QSAR Modeling: Corlate structural features (e.g., acetylation) with renal clearance rates using datasets from analogous compounds .
Methodological Best Practices
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
